molecular formula C17H14N4O4 B2422231 N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321553-59-7

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2422231
CAS No.: 321553-59-7
M. Wt: 338.323
InChI Key: PZMDBJZEQMVYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation and Validation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The compound's name is constructed by identifying the principal functional group as the carboxamide, which serves as the parent structure for nomenclature purposes. The benzene ring bearing the carboxamide group forms the primary backbone, with substituents numbered according to their positions relative to the carboxamide carbon.

The systematic name breakdown reveals several key structural components that define the molecule's architecture. The primary benzene ring contains a carboxamide functional group at position 1, serving as the reference point for numbering the remaining substituents. At position 3 of this benzene ring, a nitro group (-NO₂) is positioned, contributing significant electron-withdrawing character to the aromatic system. Position 4 bears a 1H-pyrazol-1-yl substituent, representing a five-membered heterocyclic ring containing two nitrogen atoms in adjacent positions.

The amide nitrogen is substituted with a 2-methoxyphenyl group, indicating that the phenyl ring bears a methoxy substituent (-OCH₃) at the ortho position relative to the point of attachment to the amide nitrogen. This specific positioning of the methoxy group creates unique steric and electronic interactions that distinguish this compound from its isomeric variants. The complete systematic name thus accurately reflects the molecular structure: this compound.

Validation of this nomenclature can be confirmed through comparison with standardized chemical databases and the compound's molecular formula C₁₇H₁₄N₄O₄, which accounts for all atoms present in the systematically named structure. The molecular weight of 338.32 daltons further corroborates the accuracy of the systematic name and its correspondence to the actual molecular composition.

Alternative Chemical Designations and Registry Numbers

This compound is registered in multiple chemical databases under various designation systems, with the Chemical Abstracts Service number 321553-59-7 serving as the primary unique identifier. This registration number provides unambiguous identification of the compound across international chemical literature and regulatory frameworks. The compound is also catalogued under alternative systematic names that reflect different naming conventions and structural emphasis points.

Table 1: Chemical Registry Information and Alternative Designations

Registry System Identifier Alternative Name
Chemical Abstracts Service 321553-59-7 This compound
Simplified Molecular Input Line Entry System COc1ccccc1NC(=O)c2ccc(c(c2)N+[O-])n3cccn3 Benzamide derivative
International Chemical Identifier InChI=1S/C17H14N4O4/c1-25-16-6-3-2-5-13(16)19-17(22)12-7-8-14(15(11-12)21(23)24)20-10-4-9-18-20/h2-11H,1H3,(H,19,22) N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide
MDL Number MFCD00142002 3-nitro-4-pyrazol-1-yl-N-(2-methoxyphenyl)benzamide

The Simplified Molecular Input Line Entry System representation provides a linear notation that captures the complete connectivity information of the molecule, enabling computational analysis and database searching. The International Chemical Identifier string offers standardized structural representation that facilitates cross-database compatibility and automated structure-activity relationship studies. These alternative designations serve crucial roles in chemical informatics, patent literature, and regulatory documentation.

Commercial suppliers and chemical databases may employ abbreviated or trade names for practical purposes, but the systematic nomenclature and registry numbers remain the authoritative identifiers for scientific and regulatory communications. The compound's designation in various chemical catalogs reflects its status as a research chemical with potential applications in medicinal chemistry and materials science research.

Structural Isomerism and Tautomeric Possibilities

The molecular framework of this compound presents several opportunities for structural isomerism, particularly regarding the positioning of substituents on the aromatic rings and potential tautomeric equilibria within the pyrazole moiety. Constitutional isomers exist through alternative placement of the methoxy group on the phenyl ring, with the 3-methoxyphenyl isomer (Chemical Abstracts Service number 321534-62-7) representing a distinct structural variant that exhibits different physicochemical properties despite sharing the same molecular formula.

The pyrazole ring system introduces additional complexity through its inherent tautomeric behavior, a phenomenon extensively studied in heterocyclic chemistry. Pyrazole rings exhibit prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms, resulting in positional isomers that can interconvert rapidly under normal conditions. In the context of this compound, the pyrazole substituent at position 4 of the benzene ring maintains a fixed point of attachment, but the internal hydrogen positioning within the pyrazole ring can influence the compound's electronic distribution and hydrogen bonding patterns.

Table 2: Structural Isomerism Analysis

Isomerism Type Description Impact on Properties
Constitutional (Positional) Methoxy group position on phenyl ring Alters electronic distribution and sterics
Tautomeric (Pyrazole) Hydrogen migration within pyrazole ring Affects hydrogen bonding and stability
Conformational Rotation around amide bond Influences molecular geometry
Geometric Restricted rotation in aromatic systems Determines spatial arrangement

The tautomeric equilibrium in pyrazole-containing compounds depends significantly on environmental factors including solvent polarity, temperature, and pH conditions. In solution, the tautomeric ratio reflects the hydrogen bonding ability and polarizability of the solvent medium, where the dipole moment of individual tautomers determines the equilibrium direction. For substituted pyrazoles like those present in this compound, electronic effects from substituents can stabilize particular tautomeric forms, leading to preferential populations under specific conditions.

Computational studies and nuclear magnetic resonance spectroscopy investigations have demonstrated that tautomeric interconversion rates in pyrazole systems can be influenced by the electronic nature of ring substituents, physical state, temperature, and solvent environment. The presence of electron-withdrawing groups such as the nitro substituent in the benzenecarboxamide framework may influence the electron density distribution within the pyrazole ring, potentially affecting tautomeric preferences and stabilizing specific forms.

X-ray Crystallographic Confirmation of Molecular Architecture

X-ray crystallographic analysis represents the definitive method for confirming the three-dimensional molecular architecture of this compound, providing precise atomic coordinates and bond parameters that validate the proposed structural formula. While specific crystallographic data for this exact compound were not available in the current literature search, the methodology and instrumentation used for similar benzamide derivatives containing pyrazole substituents offer insights into the expected crystallographic behavior and structural confirmation protocols.

Modern X-ray diffraction facilities employ sophisticated instrumentation capable of analyzing complex organic molecules with multiple aromatic rings and heterocyclic substituents. The crystallographic analysis of related compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide, demonstrates the precision achievable in determining molecular geometries and intermolecular interactions in benzamide systems containing pyrazole moieties.

Table 3: Expected Crystallographic Parameters for Benzamide-Pyrazole Systems

Parameter Typical Range Significance
C-N bond length (amide) 1.32-1.36 Å Partial double bond character
C-N bond length (pyrazole) 1.35-1.38 Å Aromatic character
Dihedral angles 0-90° Conformational flexibility
Hydrogen bonding distances 2.5-3.2 Å Intermolecular interactions

Crystallographic studies of benzamide derivatives reveal characteristic intermolecular hydrogen bonding patterns that stabilize crystal packing arrangements. The presence of the carboxamide NH group provides a hydrogen bond donor capability, while the carbonyl oxygen serves as an acceptor site. These interactions typically result in dimeric or chain-like arrangements in the solid state, with specific patterns depending on the nature and positioning of substituents on the aromatic rings.

The nitro group present in this compound introduces additional opportunities for intermolecular interactions through its oxygen atoms, which can participate in weak hydrogen bonding or dipole-dipole interactions. The methoxy substituent on the phenyl ring may also contribute to crystal packing through weak CH···O interactions or van der Waals forces.

X-ray crystallographic confirmation would provide definitive evidence for the compound's molecular geometry, including bond lengths, bond angles, and torsion angles that define the three-dimensional structure. Such analysis would also reveal the specific tautomeric form present in the crystalline state and any polymorphic behavior that might influence the compound's physical properties and stability. The crystallographic data would establish the precise spatial arrangement of functional groups, confirming the systematic nomenclature and providing essential structural information for understanding the compound's chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-25-16-6-3-2-5-13(16)19-17(22)12-7-8-14(15(11-12)21(23)24)20-10-4-9-18-20/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDBJZEQMVYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The nitro compound is then subjected to amination to introduce the pyrazolyl group. This can be done using hydrazine or its derivatives under controlled conditions.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.

    Amidation: Finally, the carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents such as sodium borohydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolyl group may interact with enzymes or receptors, modulating their activity. The overall effect is a result of these interactions at the molecular level, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazolyl group, which may result in different biological activities.

    N-(2-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide:

    N-(2-methoxyphenyl)-3-nitro-4-(1H-imidazol-1-yl)benzenecarboxamide: Contains an imidazolyl group instead of a pyrazolyl group, which may alter its interaction with biological targets.

Uniqueness

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is unique due to the presence of both the nitro and pyrazolyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 298.29 g/mol
  • IUPAC Name : this compound

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory process. Inhibition of COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation and pain .
  • Antioxidant Activity : Studies suggest that the compound may exhibit antioxidant properties, which can help in mitigating oxidative stress associated with various diseases .
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to confirm these effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
COX-2 InhibitionSignificant reduction in prostaglandin E2 levels
Antioxidant ActivityScavenging of free radicals
Antimicrobial ActivityInhibition of bacterial growth in vitro

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives, including this compound.

  • Study on COX Inhibition :
    • A study conducted by researchers evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. This compound was found to be one of the most potent inhibitors among the tested compounds, suggesting its potential use in treating inflammatory conditions .
  • Antioxidant Evaluation :
    • Another research effort focused on assessing the antioxidant capabilities of various pyrazole derivatives. The results indicated that this compound exhibited significant antioxidant activity, which may contribute to its therapeutic potential in oxidative stress-related diseases .
  • Microbial Activity Testing :
    • A preliminary study assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated moderate antibacterial activity, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for N-(2-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide?

  • Methodological Answer : Synthesis routes for pyrazole-containing carboxamides typically involve sequential functionalization of the benzene core. A validated approach includes:

Nitro-group introduction : Nitration of 4-(1H-pyrazol-1-yl)benzene derivatives at position 3 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Carboxamide coupling : React the nitro-substituted intermediate with 2-methoxyaniline via EDCI/HOBt-mediated coupling in anhydrous DMF. Purification by column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) ensures removal of unreacted amines .

Validation : Confirm regioselectivity using ¹H-NMR (pyrazole proton at δ 8.2–8.5 ppm) and LC-MS for molecular weight verification .

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in EtOAc/hexane). Use SHELX-97 for structure refinement:

Data collection : Employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Refinement : Apply full-matrix least-squares refinement on F², with anisotropic displacement parameters for non-H atoms.

Validation : Check R-factor convergence (<0.05) and validate bond angles against similar pyrazole-carboxamide structures .

Q. What solvent systems are optimal for solubility studies of this nitro-substituted carboxamide?

  • Methodological Answer : Solubility profiling should prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and carboxamide groups. Use a stepwise protocol:

Primary screen : Test solubility in DMSO (10 mM stock) followed by dilution in PBS (pH 7.4) to assess precipitation.

Co-solvents : For aqueous insolubility, evaluate ethanol (≤20% v/v) or PEG-400 as co-solvents, monitoring stability via HPLC .

Advanced Research Questions

Q. How do CYP450 enzymes influence the metabolic fate of this compound?

  • Methodological Answer : Hepatic microsomal studies in rats/rabbits reveal CYP-dependent metabolism:

Metabolite identification : Incubate the compound with NADPH-fortified microsomes (37°C, pH 7.4). Detect hydroxylated derivatives (e.g., o-aminophenol) via HPLC (C18 column, 0.1% TFA/MeCN gradient) .

Enzyme specificity : Use CYP isoform-selective inhibitors (e.g., α-naphthoflavone for CYP1A2). Rat hepatic microsomes pre-treated with β-naphthoflavone show 2.4-fold increased o-aminophenol formation, implicating CYP1A2 in oxidative metabolism .

Q. How do conflicting bioactivity data arise between enzyme inhibition assays and cellular models for this compound?

  • Methodological Answer : Discrepancies often stem from:

Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS. Poor membrane permeability (logP >3) may reduce efficacy despite high in vitro enzyme affinity .

Off-target effects : Perform kinome-wide profiling (e.g., using Eurofins KinaseProfiler™) to identify non-specific binding to kinases or receptors .

Q. What computational strategies are effective in modeling the compound's interaction with CYP450 isoforms?

  • Methodological Answer : Combine molecular docking and MD simulations:

Docking : Use AutoDock Vina with CYP2E1 (PDB: 3E4E) to predict binding poses. Prioritize poses where the nitro group aligns with the heme iron for potential redox interactions .

MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and hydrogen-bond persistence with key residues (e.g., Thr303, Glu307) .

Q. How can structural modifications reduce mutagenic risks associated with N-(2-methoxyphenyl)hydroxylamine metabolites?

  • Methodological Answer : Mitigation strategies include:

Electron-withdrawing substituents : Introduce fluorine at ortho positions to destabilize nitroso intermediates (e.g., 2-fluoro substitution reduces DNA adduct formation by 60%) .

Prodrug design : Mask the aniline moiety with acetyl or PEG groups to block hydroxylamine formation, validated via Ames test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.